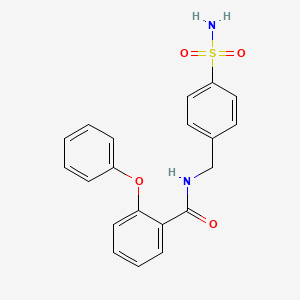
2-phenoxy-N-(4-sulfamoylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, which is further connected to a phenoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-aminosulfonylbenzyl chloride with an appropriate base to form the benzyl intermediate.
Coupling with Phenoxybenzamide: The benzyl intermediate is then coupled with 2-phenoxybenzamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N1-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminosulfonyl)benzyl]acetamide
- N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide
Uniqueness
N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide stands out due to its unique combination of the aminosulfonyl group and the phenoxybenzamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-phenoxy-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H18N2O4S/c21-27(24,25)17-12-10-15(11-13-17)14-22-20(23)18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23)(H2,21,24,25) |
InChI Key |
HOMIXASFKHLXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate](/img/structure/B10890716.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10890724.png)
methanone](/img/structure/B10890725.png)
![N-({3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide](/img/structure/B10890728.png)

![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
![4-bromo-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10890749.png)
![methyl S-benzyl-N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}cysteinate](/img/structure/B10890759.png)
![2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-6-propylpyrimidin-4-ol](/img/structure/B10890760.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10890771.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10890774.png)
![4-Acetyl-3-hydroxy-5-(3-hydroxy-phenyl)-1-[2-(1H-indol-3-yl)-ethyl]-1,5-dihydro-pyrrol-2-one](/img/structure/B10890781.png)
![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
